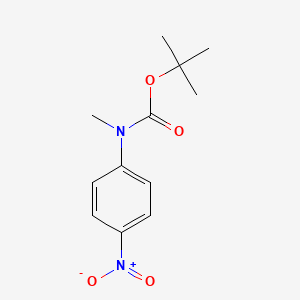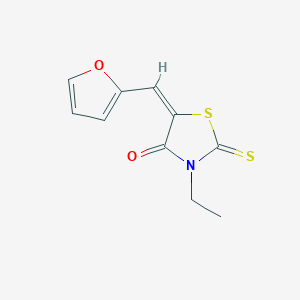
t-Butyl methyl 4-nitrophenylcarbamate
Overview
Description
Synthesis Analysis
A series of new carbamates of 4-nitrophenylchloroformate, which could include t-Butyl methyl 4-nitrophenylcarbamate, were synthesized in a simple nucleophilic substitution reaction . The products were characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of this compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms. The molecular weight of the compound is 252.27 g/mol.Chemical Reactions Analysis
Carbamates, including this compound, can undergo a variety of chemical reactions. For instance, new carbamates of 4-nitrophenylchloroformate were synthesized in a simple nucleophilic substitution reaction .Scientific Research Applications
Biodegradation and Environmental Decontamination
One study explored the biodegradation of 3-methyl-4-nitrophenol, a compound related to t-Butyl methyl 4-nitrophenylcarbamate, by Ralstonia sp. SJ98, demonstrating the microorganism's ability to utilize this compound as a sole carbon and energy source. This research provides insights into environmental decontamination and bioremediation efforts, potentially offering pathways for the breakdown of similar nitrophenylcarbamate derivatives in contaminated environments (Bhushan et al., 2000).
Synthetic Chemistry and Intermediate Production
Research in synthetic chemistry has revealed methods for creating valuable intermediates from derivatives similar to this compound. For instance, Kobayashi et al. (2008) detailed a process for synthesizing 1,4-dihydro-2H-3,1-benzoxazin-2-ones via iodocyclization of t-butyl 2-vinylphenylcarbamate derivatives, showcasing the compound's utility in generating heterocyclic structures with potential applications in pharmaceuticals and agrochemicals (Kobayashi et al., 2008).
Novel Synthetic Routes and Material Development
The development of novel synthetic routes using derivatives of this compound has been a focus of research aiming to improve efficiency and yield in chemical synthesis. For example, a study by Zhao et al. (2017) established a rapid method for synthesizing an important intermediate in the production of biologically active compounds, demonstrating the versatility of nitrophenylcarbamate derivatives in facilitating complex chemical transformations (Zhao et al., 2017).
Improvements in Chemical Synthesis and Coating Technologies
Research by Ma et al. (2018) investigated t-Butyl-oxycarbonylated diamines as monomers for polymerizations, leading to the development of polyureas and polyurethanes with applications in dispersions and coatings. This work underscores the potential of nitrophenylcarbamate derivatives in advancing material science and engineering, particularly in the synthesis of high-performance polymers (Ma et al., 2018).
Mechanism of Action
Mode of Action
Carbamates, in general, are known to interact with their targets by forming a covalent bond, which can alter the target’s function. The nitrophenyl group in the compound could potentially undergo a reduction reaction in the body, leading to the formation of an aminophenyl group, which could further interact with biological targets .
Biochemical Pathways
For instance, some carbamates inhibit acetylcholinesterase, affecting neurotransmission .
Pharmacokinetics
Similar carbamate compounds are usually well absorbed in the body, distributed throughout the tissues, metabolized primarily in the liver, and excreted in urine .
Result of Action
It’s known that the compound can inhibit the process of blood vessel formation, which may be used to assist in cancer therapy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-butyl N-methyl-N-(4-nitrophenyl)carbamate . For instance, the compound should be stored away from fire sources, heat sources, and oxidizing agents to maintain its stability . Furthermore, the compound’s efficacy could potentially be influenced by the pH of the environment, the presence of other compounds, and the specific physiological conditions of the individual .
properties
IUPAC Name |
tert-butyl N-methyl-N-(4-nitrophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13(4)9-5-7-10(8-6-9)14(16)17/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOMBZTRAZEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212137 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
474020-88-7 | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=474020-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-methyl-N-(4-nitrophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801212137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)
![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)


